1-Ethenyl-5-methyl-1h-pyrazole
Description
Significance of Pyrazole (B372694) Core in Modern Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern chemical research, particularly in drug discovery where it is recognized as a "privileged scaffold". acs.orgimtm.cz This status is due to the wide array of pharmacological properties exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic activities. researchgate.netmdpi.com The metabolic stability of the pyrazole nucleus is a key factor in its successful incorporation into numerous FDA-approved drugs. imtm.cz Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, serving as effective pesticides and herbicides. mdpi.comresearchgate.net They also find applications in material science for developing dyes, conductive polymers, and materials for solar energy conversion. researchgate.netresearchgate.netnih.gov The versatility and diverse reactivity of the pyrazole core allow for the synthesis of a vast number of compounds with tailored electronic and biological properties. acs.org
Overview of Vinylic Heterocycles in Synthetic Chemistry
Vinylic heterocycles, characterized by a vinyl group attached to the heterocyclic ring, are valuable and versatile building blocks in organic synthesis. mdpi.comnih.gov The vinyl group provides a reactive handle for a multitude of chemical transformations. These compounds are known to participate in conjugate additions, cycloaddition reactions, halogenations, and polymerizations. mdpi.comnih.govacs.org Their reactivity has been harnessed in transition-metal-catalyzed cross-coupling reactions and stereoselective synthesis, enabling the construction of complex molecular architectures. osi.lvacs.org The development of synthetic methods, such as those involving vinyl sulfonium (B1226848) salts or the dehydrochlorination of chloroethyl precursors, has expanded the accessibility and application of vinylic heterocycles like N-vinylpyrazoles. mdpi.comsigmaaldrich.comcopoldb.jp They serve as key intermediates in the synthesis of aza-heterocyclic compounds and are particularly noted for their role as monomers in the creation of functional polymers. researchgate.netnih.govtandfonline.com
Scope of Academic Inquiry for 1-Ethenyl-5-methyl-1H-pyrazole
This compound is a specific vinylpyrazole derivative identified primarily as a monomer for use in copolymerization reactions. vulcanchem.com Its fundamental chemical characteristics are summarized in the table below.
Data sourced from CoPolDB. vulcanchem.com
The synthesis of N-vinylpyrazoles, including the title compound, can be achieved through several established routes. A common historical method is the direct vinylation of pyrazoles with acetylene (B1199291) under high pressure. mdpi.com A more contemporary and widely used laboratory-scale method is the dehydrochlorination of N-(β-chloroethyl)pyrazoles, which can be performed efficiently under phase-transfer catalysis conditions to give N-vinylpyrazoles in high yields. mdpi.comcopoldb.jp
Modern synthetic chemistry offers several advanced strategies for the regioselective synthesis of N-vinyl pyrazoles. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches.
Recent developments include:
Metal-Free Synthesis : A base-promoted, metal-free protocol has been developed for the synthesis of N-vinyl pyrazoles from vinyl sulfonium salts and diazo compounds. This method proceeds through a [3 + 2] annulation followed by N-vinylation, offering an efficient route under mild conditions. acs.orgsigmaaldrich.comresearchgate.net
Microwave and Solvent-Free Conditions : The stereoselective conversion of pyrazolyl-substituted phosphoranylidenes to pyrazolyl-butenedioates, a type of vinylpyrazole derivative, has been achieved using K₂HPO₄ powder as a catalyst under solvent-free microwave irradiation.
Phase-Transfer Catalysis (PTC) : PTC has been effectively used for the synthesis of N-vinylpyrazoles via the dehydrochlorination of 1-(2-chloroethyl)pyrazoles, allowing the reaction to proceed smoothly in water with high yields. mdpi.comcopoldb.jp
Transition-Metal Catalysis : Rhodium-NHC catalysts have been employed in the coupling reactions of 1-vinylpyrazoles with alkynes, proceeding via a C-H activation mechanism. osi.lv
These advanced methodologies represent powerful tools for accessing structurally diverse ethenyl pyrazole derivatives for further study and application.
The primary exploratory application for this compound lies in the field of material science, specifically as a monomer for polymerization. vulcanchem.com The vinyl group is susceptible to radical polymerization, allowing it to be incorporated into polymer chains. mdpi.comosi.lv
Structure
2D Structure
3D Structure
Properties
CAS No. |
42046-91-3 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-6(2)4-5-7-8/h3-5H,1H2,2H3 |
InChI Key |
VQSNZRKTZXIYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenyl 5 Methyl 1h Pyrazole and Ethenyl Pyrazole Derivatives
Strategies for Pyrazole (B372694) Ring Formation in the Context of Vinylic Substituents
Cyclization and Condensation Reactions with Hydrazine Derivatives
A primary and widely employed method for constructing the pyrazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. organic-chemistry.orgresearchgate.net This approach is versatile, allowing for the synthesis of a wide array of substituted pyrazoles. In the context of 1-ethenyl-5-methyl-1H-pyrazole, the initial synthesis would typically involve the creation of a 5-methylpyrazole ring, which is later subjected to N-vinylation.
The general reaction involves the condensation of a β-diketone with hydrazine or its derivatives. For the synthesis of a 5-methylpyrazole, a suitable 1,3-dicarbonyl precursor would be required. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical factor, especially when using substituted hydrazines or unsymmetrical dicarbonyl compounds, as it can lead to the formation of isomeric products. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Features |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | Versatile, potential for isomeric products. nih.gov |
| β-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | Common method for symmetrical pyrazoles. |
| Unsymmetrical β-Diketone | Substituted Hydrazine | Mixture of Regioisomers | Regioselectivity is a key challenge. nih.gov |
Multicomponent Reaction Approaches for Pyrazole Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrazoles in a single synthetic operation. nih.govbeilstein-journals.org These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. For pyrazole synthesis, MCRs can provide rapid access to highly substituted derivatives.
One such approach involves the reaction of an enolate, a carboxylic acid chloride, and a hydrazine, which generates the 1,3-dicarbonyl compound in situ for subsequent cyclization. nih.gov Another strategy is the (3+2)-cyclocondensation, which can offer high regioselectivity. These methods are particularly valuable for creating diverse libraries of pyrazole derivatives. While not directly producing the vinyl substituent, MCRs can be designed to yield a pyrazole core that is amenable to subsequent vinylation.
Chemo- and Regioselective Synthesis Considerations
The synthesis of specifically substituted pyrazoles, such as this compound, necessitates careful control over chemo- and regioselectivity. In the cyclocondensation of unsymmetrical 1,3-diketones with hydrazine, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The reaction conditions, including the solvent, temperature, and pH, can influence the outcome.
For instance, the reaction of methylhydrazine with a β-ketoester can produce two different regioisomers. nih.gov The steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the regioselectivity of the cyclization. Achieving high regioselectivity often requires careful selection of starting materials and optimization of reaction conditions. In some cases, specific protecting groups or directing groups are employed to favor the formation of the desired isomer. The synthesis of 1,3,5-trisubstituted pyrazoles, for example, can be achieved with high regioselectivity from the reaction of N-arylhydrazones and nitroolefins. acs.org
Introduction and Modification of Ethenyl and Methyl Substituents
Once the pyrazole ring is formed, or concurrently with its formation, the ethenyl (vinyl) and methyl groups must be introduced at the correct positions.
Alkylation and Substitution Reactions at Nitrogen and Carbon Positions
The introduction of the methyl group at the C5 position is typically achieved by starting with a 1,3-dicarbonyl compound that already contains a methyl group in the appropriate position, leading to the formation of 5-methylpyrazole upon cyclization.
The N-alkylation of a pre-formed 5-methylpyrazole is a common method for introducing substituents at the N1 position. However, direct N-vinylation is often more challenging than simple alkylation. One indirect method involves the N-alkylation of 5-methylpyrazole with a 2-chloroethyl group, followed by dehydrochlorination to generate the vinyl group. For example, the alkylation of 3(5)-methyl-4-nitropyrazole with 1,2-dichloroethane, followed by dehydrochlorination, yields a mixture of 1-vinyl-3-methyl-4-nitropyrazole and 1-vinyl-5-methyl-4-nitropyrazole. researchgate.net This demonstrates the feasibility of introducing the vinyl group at the N1 position of a methyl-substituted pyrazole.
| Starting Material | Reagent | Product | Key Features |
| 5-Methylpyrazole | 1,2-Dichloroethane | 1-(2-Chloroethyl)-5-methylpyrazole | Intermediate for dehydrochlorination. |
| 1-(2-Chloroethyl)-5-methylpyrazole | Base (e.g., KOH) | This compound | Formation of the vinyl group. researchgate.net |
Olefination and Vinylating Techniques
Direct N-vinylation of pyrazoles offers a more direct route to ethenyl pyrazole derivatives. Several methods have been developed for this transformation.
One of the earliest methods involved the reaction of pyrazoles with acetylene (B1199291) under high pressure. nih.gov More contemporary and practical methods include:
Dehydration of 1-(β-hydroxyethyl)pyrazoles: This involves the initial reaction of a pyrazole with ethylene oxide or a similar reagent to introduce a β-hydroxyethyl group at the N1 position, followed by dehydration to form the vinyl group. nih.gov
Reaction with vinyl acetate (B1210297): The reaction of pyrazoles with vinyl acetate in the presence of a catalyst can lead to N-vinylation.
Copper-catalyzed N-vinylation: Modern cross-coupling reactions provide efficient methods for N-vinylation. For example, a CuF₂/DMAP catalytic system has been shown to be effective for the N-vinylation of azoles using vinylsilanes at room temperature. organic-chemistry.org
These vinylating techniques provide direct access to the 1-ethenylpyrazole core, and when applied to a 5-methylpyrazole starting material, they lead to the desired this compound. The choice of method often depends on the substrate scope, functional group tolerance, and reaction conditions.
| Pyrazole Derivative | Vinylating Agent | Catalyst/Conditions | Product |
| 5-Methylpyrazole | Acetylene | High Pressure | This compound nih.gov |
| 5-Methylpyrazole | Vinylsilane | CuF₂/DMAP | This compound organic-chemistry.org |
Functionalization at Specific Ring Positions (e.g., C-4)
The functionalization of the pyrazole ring, particularly at the C-4 position, is a key strategy for modifying the properties of ethenyl pyrazole derivatives. Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org
One effective method involves the oxidative alkenylation of pyrazoles at the C-4 position. A catalyst system derived from Palladium(II) acetate (Pd(OAc)₂) and pyridine has been successfully used for this transformation. This process allows for the installation of various activated alkenes, such as acrylate, acrylamide, and styrene derivatives, directly onto the pyrazole core. researcher.life
Another approach to C-4 functionalization is electrophilic thio/selenocyanation. Using a hypervalent iodine oxidant like PhICl₂ with NH₄SCN or KSeCN as the cyanogen source, 4-thio/seleno-cyanated pyrazoles can be synthesized under mild, metal-free conditions. beilstein-journals.org The resulting functionalized pyrazoles can be further derivatized, for example, by converting the SCN/SeCN groups into SCF₃ or SeCF₃ moieties. beilstein-journals.org
Furthermore, transition-metal-catalyzed coupling reactions are employed for C-4 functionalization. For instance, copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole is effective for introducing alkylamines that possess β-hydrogen atoms. nih.gov Conversely, Palladium-catalyzed reactions using Pd(dba)₂ are more suitable for coupling aromatic or bulky amines that lack β-hydrogen atoms, demonstrating the complementary nature of different catalytic systems. nih.gov
| Catalyst System | Substrate | Suitable Amine Coupling Partner | Notes |
|---|---|---|---|
| Pd(dba)₂ | 4-bromo-1H-1-tritylpyrazole | Aromatic or bulky amines (lacking β-hydrogens) | Not suitable for cyclic amines or alkylamines with β-hydrogens. |
| Cu(I) | 4-iodo-1H-1-tritylpyrazole | Alkylamines (possessing β-hydrogens) | Not suitable for aromatic or bulky amines lacking β-hydrogens. |
Advanced Synthetic Protocols and Catalysis
Modern synthetic strategies for ethenyl pyrazoles increasingly rely on advanced catalytic protocols to enhance efficiency, selectivity, and sustainability. These methods include transition-metal catalysis, the use of novel nanocatalysts, and adherence to green chemistry principles.
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming C-C and C-heteroatom bonds. thermofisher.comresearchgate.net In the context of pyrazole synthesis, these reactions allow for the direct functionalization of the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.org Palladium (Pd) catalysts are widely used for C-C bond formation through reactions like the Heck, Suzuki, and Sonogashira couplings. researchgate.net
For instance, a tandem catalytic cross-coupling/electrocyclization reaction has been developed for the synthesis of 3,4,5-trisubstituted pyrazoles. This methodology utilizes the reaction of enol triflates with diazoacetates, demonstrating the power of sequential catalytic processes to build complex molecular architectures. acs.org Similarly, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a convenient route to a broad range of pyrazole derivatives. organic-chemistry.org These methods represent a shift towards more efficient and direct approaches for constructing and functionalizing the pyrazole core. rsc.orgdntb.gov.ua
The use of heterogeneous nanocatalysts is a rapidly growing area in pyrazole synthesis, offering advantages such as high efficiency, easy separation, and reusability. researchgate.net Zinc oxide nanoparticles (Nano-ZnO) have emerged as an effective, ecofriendly, and green catalyst for these transformations. dntb.gov.ua
Nano-ZnO has been successfully employed in the one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium. researchgate.netnanomaterchem.com This method is noted for its high yields, short reaction times, and simple work-up procedures, avoiding the need for chromatographic purification. dntb.gov.uaresearchgate.net The catalyst can be recovered and reused for several cycles without a significant loss of activity. dntb.gov.ua Another advanced catalytic system involves lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles, which have been used to catalyze the synthesis of pyrazole derivatives under solvent-free grinding conditions, further enhancing the green credentials of the process. rsc.orgnih.gov
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| Nano-ZnO | Aqueous medium, 70°C | High yield, short reaction time, catalyst reusability, green solvent. |
| Ag/La-ZnO Core-Shell Nanoparticles | Solvent-free, grinding at room temperature | Excellent yields, operational simplicity, no solvent required, catalyst reusability. rsc.orgnih.gov |
There is a significant trend towards developing greener and more sustainable protocols for the synthesis of pyrazole derivatives to minimize environmental impact. benthamdirect.comnih.gov These methodologies focus on reducing the use of hazardous reagents and solvents, employing renewable energy sources, and designing atom-economical reactions. researchgate.netnih.gov
Key strategies in green pyrazole synthesis include:
Use of Green Solvents: Water is increasingly used as a benign and cost-effective reaction medium for synthesizing pyrazole derivatives. researchgate.netacs.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by techniques like grinding or microwave irradiation, eliminates solvent waste entirely. benthamdirect.commdpi.com
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. acs.org This reduces the number of synthetic steps and purification procedures.
Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbenthamdirect.com
The synthesis of pyranopyrazoles using a recyclable nano-ZnO catalyst in water is a prime example of a green methodology, combining the benefits of a heterogeneous catalyst with an environmentally friendly solvent. researchgate.net Similarly, the use of deep eutectic solvents (DESs) is being explored as a sustainable alternative to traditional organic solvents. researchgate.net
Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of ethenyl pyrazole synthesis. Key variables that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.
In the development of synthetic protocols, different catalysts are often screened to find the most effective one. For example, in the synthesis of polysubstituted pyrazoles, various Lewis acids like Cu(OTf)₂, Sc(OTf)₃, and NiCl₂ were tested, with Sc(OTf)₃ demonstrating the best performance. nih.gov
The choice of solvent can also dramatically influence the outcome of a reaction. For the synthesis of pyranopyrazoles using a ZnO catalyst, a model reaction was tested in various solvents, including DMF, DMSO, ethanol, and water, as well as under solvent-free conditions. The study found that using water as the solvent at room temperature provided the best balance of reaction time and product yield. nanomaterchem.com
Temperature is another critical parameter. For the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the product yield was found to improve when the temperature was increased to 60°C; however, further increases in temperature led to a decrease in yield, highlighting the need for careful temperature control. nih.govmdpi.com The amount of catalyst is also optimized to ensure efficiency without unnecessary excess. For instance, in a nano-ZnO catalyzed reaction, 25 mg was identified as the optimal amount to achieve a 96% yield. nanomaterchem.com
| Solvent | Temperature | Catalyst Amount (ZnO) | Outcome |
|---|---|---|---|
| DMF | Room Temperature | Not Specified | Lower efficiency |
| DMSO | Room Temperature | Not Specified | Lower efficiency |
| Ethanol | Room Temperature | Not Specified | Lower efficiency |
| Water | Room Temperature | 25 mg | Optimal: High efficiency (96% yield) and short reaction time. |
| Solvent-Free | Room Temperature | Not Specified | Lower efficiency |
Reactivity and Reaction Mechanisms of 1 Ethenyl 5 Methyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution reactions is influenced by the presence of two nitrogen atoms and the substituents on the ring. In 1-ethenyl-5-methyl-1H-pyrazole, the electronic effects of the ethenyl and methyl groups play a crucial role in directing incoming reagents.
Electrophilic Aromatic Substitution Patterns
The pyrazole ring is generally considered a π-excessive system, making it susceptible to electrophilic attack. Electrophilic substitution reactions on the pyrazole ring of 1-substituted pyrazoles preferentially occur at the C4 position. This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position is the most electron-rich and can best stabilize the positive charge in the intermediate sigma complex.
A notable example of electrophilic substitution is the bromination of 1-vinylpyrazoles. The reaction of 1-vinylpyrazoles with bromine in carbon tetrachloride can result in a mixture of products. Alongside the addition of bromine across the ethenyl double bond, electrophilic substitution at the C4 position of the pyrazole ring is also observed nih.gov. The yield of the C4-substituted product can be influenced by reaction conditions such as temperature and the stoichiometry of the reactants nih.gov.
| Reaction Type | Reagent | Position of Substitution | Product |
| Bromination | Br₂ in CCl₄ | C4 | 4-Bromo-1-ethenyl-5-methyl-1H-pyrazole (in mixture) |
Nucleophilic Attack and Ring Transformations
The pyrazole ring is generally less susceptible to nucleophilic aromatic substitution than to electrophilic attack due to its electron-rich nature. However, nucleophilic attack can occur, particularly at the C3 and C5 positions, which are adjacent to the electronegative nitrogen atoms. The presence of electron-withdrawing groups on the ring can facilitate such reactions.
For this compound, the C5 position is occupied by a methyl group, leaving the C3 position as a potential site for nucleophilic attack. However, documented examples of direct nucleophilic substitution on the pyrazole ring of this specific compound are scarce in the literature.
Ring transformation reactions of pyrazoles initiated by nucleophilic attack are also known, though they often require specific activating groups or harsh reaction conditions. These transformations can lead to the formation of other heterocyclic systems. Currently, there is a lack of specific research findings detailing nucleophilic attack leading to ring transformations for this compound.
Reactions Involving the Ethenyl Moiety
The exocyclic double bond of the ethenyl group is a primary site of reactivity in this compound, participating in a variety of reactions including polymerization, addition, and cycloaddition. The conformation of the vinyl group is influenced by the substituents on the pyrazole ring, with 5-methyl-1-vinylpyrazoles predominantly adopting an S-cis-N² orientation nih.gov.
Polymerization and Oligomerization Potential
The kinetics of the free-radical polymerization of 1-vinylpyrazoles, initiated by compounds such as azobisisobutyronitrile (AIBN), have been investigated. In many cases, the rate of polymerization is proportional to the square root of the initiator concentration (0.5 order) and follows first-order kinetics with respect to the monomer at low concentrations nih.gov.
While extensive research has been conducted on the polymerization of this monomer, detailed studies focusing specifically on its oligomerization potential and the characterization of the resulting oligomers are less prevalent in the available scientific literature.
| Polymerization Type | Initiator | Kinetic Order (Initiator) | Kinetic Order (Monomer at low conc.) |
| Free-Radical | AIBN | 0.5 | 1 |
Addition Reactions across the Double Bond
The double bond of the ethenyl group is susceptible to electrophilic and radical addition reactions.
Halogenation: As mentioned earlier, the bromination of 1-vinylpyrazoles can lead to the addition of bromine across the double bond, forming 1-(1,2-dibromoethyl)pyrazoles, alongside C4-substitution on the pyrazole ring nih.gov. The reaction conditions can be tuned to favor the addition product.
Hydrohalogenation: The addition of hydrogen halides (HX) to 1-vinylpyrazoles has been studied. The reaction of 5-methyl-1-vinylpyrazole with hydrogen halides at low temperatures (-15°C) initially leads to the formation of a salt at the N2 position of the pyrazole ring. At higher temperatures (0-20°C), the addition of the hydrogen halide across the double bond can occur, yielding 1-(1-haloethyl)-5-methyl-1H-pyrazole nih.gov.
Radical Addition of Thiols: In the presence of a radical initiator like AIBN, thiols can add across the double bond of 1-vinylpyrazoles. Methyl-substituted 1-vinylpyrazoles, including the 5-methyl isomer, react energetically under these conditions to yield β-addition products, specifically 1-(pyrazolyl-1)-2-(alkylthio)ethanes nih.gov.
| Addition Reaction | Reagent | Conditions | Product |
| Bromination | Br₂ in CCl₄ | -20°C | 1-(1,2-dibromoethyl)-5-methyl-1H-pyrazole (in mixture) |
| Hydrohalogenation | HX (e.g., HBr, HCl) | 0-20°C | 1-(1-haloethyl)-5-methyl-1H-pyrazole |
| Radical Addition of Thiols | R-SH | AIBN, 80°C | 1-(2-(Alkylthio)ethyl)-5-methyl-1H-pyrazole |
Cycloaddition Reactions
The ethenyl group of this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the vinylpyrazole reacts with a conjugated diene to form a six-membered ring.
The reactivity of vinylpyrazoles as dienophiles can be influenced by the electronic nature of the pyrazole ring and the reaction conditions. In one reported study, 5-methyl-1-vinylpyrazole was reacted with cyclohexa-1,3-diene. The reaction required a high temperature (180°C) and resulted in a low yield of the Diels-Alder adduct. At higher temperatures (220°C), polymerization of both the diene and the dienophile became the dominant reaction pathway nih.gov. This suggests that while cycloaddition is possible, it can be outcompeted by polymerization under harsh thermal conditions.
Further research is needed to explore the full scope of cycloaddition reactions involving this compound with a wider range of dienes and under various catalytic conditions to potentially improve yields and selectivity.
| Diene | Conditions | Product Type |
| Cyclohexa-1,3-diene | 180°C | Diels-Alder adduct (low yield) |
Transformations of the Methyl Group and Other Substituents
The methyl group at the C-5 position of the pyrazole ring is a key site for chemical modification, offering pathways to a variety of functionalized derivatives. Its reactivity is influenced by the electronic nature of the pyrazole ring and the N-ethenyl substituent.
Oxidation and Reduction Pathways
Oxidation:
The methyl group of pyrazole derivatives is susceptible to oxidation to form a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄). While specific studies on this compound are not extensively documented, the oxidation of analogous methylpyrazoles provides a clear precedent. For instance, 3,5-dimethyl-1H-pyrazole can be oxidized with potassium permanganate in a heated aqueous solution to yield 3,5-pyrazoledicarboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. This suggests that the methyl group of this compound can be selectively oxidized to a carboxylic acid group under similar conditions.
It is important to note that the ethenyl group is also susceptible to oxidation. Treatment of 5-substituted 1-vinylpyrazoles with potassium permanganate can lead to the cleavage of the vinyl group. mdpi.com Therefore, reaction conditions would need to be carefully controlled to achieve selective oxidation of the methyl group.
The general mechanism for the oxidation of alkyl side chains on aromatic rings by potassium permanganate is thought to involve the abstraction of a benzylic-like hydrogen, leading to a radical intermediate that is further oxidized. libretexts.org In the case of methylpyrazoles, the process is likely initiated by the attack of the permanganate ion on the methyl group.
Reduction:
Information regarding the direct reduction of the methyl group on the pyrazole ring is scarce in the surveyed literature. Typically, the pyrazole ring itself is relatively resistant to reduction under standard catalytic hydrogenation conditions. The focus of reduction studies on related compounds often centers on other functional groups or the pyrazole ring under harsh conditions.
Derivatization via Activated Methyl Groups
Activation of the C-5 methyl group allows for a range of derivatization reactions. While the methyl group on the pyrazole ring is not as activated as those on rings with strong electron-withdrawing groups, certain strategies can be employed.
Halogenation: Radical halogenation presents a potential pathway for the functionalization of the methyl group. The reaction, typically initiated by UV light or a radical initiator, could introduce a halogen atom onto the methyl group, forming a 5-(halomethyl)-1-ethenyl-1H-pyrazole. This intermediate would be a versatile precursor for nucleophilic substitution reactions, allowing the introduction of various functional groups.
Metalation: Deprotonation of the methyl group (lateral metalation) using a strong base like n-butyllithium can generate a carbanion. This nucleophilic species can then react with various electrophiles. However, lithiation of pyrazoles can also occur at the C-5 position of the ring itself, especially in N-substituted pyrazoles. cdnsciencepub.com The regioselectivity of the metalation would likely be influenced by the reaction conditions and the directing effects of the N-ethenyl group.
Condensation Reactions: While direct condensation reactions involving the methyl group are not common, its conversion to an aldehyde (e.g., via oxidation) would open up possibilities for a variety of condensation reactions, such as the Knoevenagel condensation, to form more complex molecular architectures. academie-sciences.fr
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Elucidation of Reaction Intermediates
The oxidation of pyrazole derivatives by permanganate has been a subject of mechanistic investigation. A study on the oxidation of methylaminopyrazole formamidine (MAPF) by permanganate ion in a neutral medium suggests a mechanism involving the formation of a 1:1 intermediate complex between the permanganate ion and the pyrazole derivative. sciencepublishinggroup.com This complex then decomposes in the rate-determining step to produce a free radical derived from the pyrazole and an intermediate Mn(VI) species. sciencepublishinggroup.com This radical is subsequently attacked by the Mn(VI) species to yield the final oxidation products. sciencepublishinggroup.com
Table 1: Proposed Intermediates in the Oxidation of a Pyrazole Derivative by Permanganate sciencepublishinggroup.com
| Intermediate | Description |
| [Pyrazole-MnO₄]⁻ | A 1:1 complex formed between the pyrazole derivative and the permanganate ion. |
| Pyrazole-derived radical | A free radical species formed from the decomposition of the intermediate complex. |
| Mn(VI) species | An intermediate manganese species formed during the reduction of permanganate. |
This table is based on a study of a different pyrazole derivative and is presented as a plausible model for the oxidation of the methyl group in this compound.
Kinetic and Thermodynamic Considerations
Kinetic studies of the oxidation of a pyrazole derivative by permanganate have shown that the reaction follows first-order kinetics with respect to the permanganate ion concentration and fractional-first-order dependence with respect to the pyrazole derivative concentration. sciencepublishinggroup.com The addition of certain metal ions, such as Ag(I), Cu(II), and Al(III), has been found to catalyze the oxidation reaction. sciencepublishinggroup.com
Thermodynamic data for methyl-pyrazole derivatives have been reported, including their standard molar enthalpies of formation. rsc.org Such data is essential for understanding the energy changes associated with reactions and for predicting their feasibility. The stability of different tautomers and conformers of pyrazole derivatives is also a key thermodynamic consideration that can influence reactivity. For instance, spectroscopic studies have shown that 5-methyl-1-vinylpyrazoles predominantly exist in the S-cis-N² orientation. nih.gov This conformational preference could impact the accessibility of the methyl group to reagents.
Advanced Spectroscopic and Structural Characterization of 1 Ethenyl 5 Methyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For 1-Ethenyl-5-methyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
Proton (¹H) NMR Techniques
Proton (¹H) NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the protons of the pyrazole (B372694) ring, the methyl substituent, and the ethenyl (vinyl) group. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons of the pyrazole ring typically appear in the aromatic region of the spectrum. The proton at position 3 (H-3) is expected to resonate as a doublet, while the proton at position 4 (H-4) will also appear as a doublet due to coupling with H-3. The methyl group protons at position 5 (5-CH₃) will present as a singlet in a more upfield region.
The ethenyl group gives rise to a characteristic ABC spin system. The proton attached to the nitrogen (H-X) is the most deshielded of the vinyl protons and appears as a doublet of doublets. The two terminal vinyl protons (H-A and H-B) are diastereotopic and will also appear as doublets of doublets, with distinct coupling constants for cis and trans relationships to H-X. Spectroscopic studies on various 1-vinylpyrazoles have shown that substituents on the pyrazole ring can influence the conformation of the vinyl group. Specifically, 5-methyl-1-vinylpyrazoles predominantly adopt an S-cis-N² orientation. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.5 | d | J3,4 = 1.5 - 2.5 |
| H-4 | 5.8 - 6.2 | d | J4,3 = 1.5 - 2.5 |
| 5-CH₃ | 2.2 - 2.5 | s | - |
| H-X (vinyl) | 6.8 - 7.2 | dd | JX,A ≈ 8.5, JX,B ≈ 15.5 |
| H-A (vinyl) | 4.8 - 5.2 | dd | JA,X ≈ 8.5, JA,B ≈ 1.5 |
| H-B (vinyl) | 5.3 - 5.7 | dd | JB,X ≈ 15.5, JB,A ≈ 1.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of other substituents.
Carbon-13 (¹³C) NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for each carbon atom.
The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will resonate in the aromatic region. The chemical shift of C-5 will be influenced by the attached methyl group and the nitrogen atom. The methyl carbon (5-CH₃) will appear at a characteristic upfield chemical shift. The two carbons of the ethenyl group will have distinct chemical shifts, with the terminal CH₂ carbon appearing at a higher field than the CH carbon directly attached to the nitrogen. Studies on 1-vinylpyrazoles have provided valuable data on their ¹³C NMR spectra, aiding in the assignment of signals. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | 135 - 140 |
| C-4 | 105 - 110 |
| C-5 | 145 - 150 |
| 5-CH₃ | 10 - 15 |
| C-α (vinyl) | 128 - 132 |
| C-β (vinyl) | 100 - 105 |
Note: The chemical shifts are approximate and can be influenced by solvent and substitution patterns.
Two-Dimensional NMR (COSY, HSQC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum of this compound would show cross-peaks between protons that are scalar-coupled. This would confirm the coupling between H-3 and H-4 on the pyrazole ring. For the ethenyl group, cross-peaks would be observed between H-X and H-A, H-X and H-B, and between H-A and H-B, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This experiment is crucial for the unambiguous assignment of both the ¹H and ¹³C NMR spectra. For instance, the proton signal of the 5-CH₃ group would show a correlation with the corresponding methyl carbon signal. Similarly, the signals of the pyrazole ring protons (H-3 and H-4) and the vinyl protons (H-X, H-A, and H-B) would be correlated to their respective carbon signals (C-3, C-4, C-α, and C-β).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrazole ring, the methyl group, and the ethenyl group.
The pyrazole ring will exhibit several characteristic bands. The C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The ethenyl group will have a characteristic C=C stretching vibration around 1640 cm⁻¹, and the vinylic C-H stretching will be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the vinyl group are also expected in the 1000-800 cm⁻¹ region.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Pyrazole Ring | C-H stretch | 3100 - 3150 |
| C=N, C=C stretch | 1400 - 1600 | |
| Ring breathing | 1000 - 1200 | |
| Methyl Group | C-H stretch (asym/sym) | 2900 - 3000 |
| C-H bend (asym/sym) | 1370 - 1460 | |
| Ethenyl Group | C-H stretch | 3020 - 3080 |
| C=C stretch | 1630 - 1650 | |
| C-H bend (out-of-plane) | 890 - 990 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibration of the ethenyl group is expected to show a strong signal in the Raman spectrum. The symmetric breathing vibrations of the pyrazole ring are also typically Raman active.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyrazole Ring | Ring breathing (symmetric) | 900 - 1100 |
| C=N, C=C stretch | 1400 - 1600 | |
| Ethenyl Group | C=C stretch | 1630 - 1650 |
| Methyl Group | C-H stretch | 2850 - 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight of the compound and offers insights into its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is pivotal in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the precise molecular formula. For this compound (C₆H₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally obtained value to confirm its identity.
In the analysis of pyrazole derivatives, HRMS coupled with techniques like electrospray ionization (ESI) has been successfully employed. For instance, ESI-MS analysis of pyrazolopyridine compounds has shown clear [M+H]⁺ peaks, confirming their molecular formulas. cambridge.org This approach is directly applicable to this compound, where the high-resolution data would differentiate it from other isomers or compounds with the same nominal mass.
The fragmentation of pyrazole rings under mass spectrometric conditions often involves characteristic losses. Common fragmentation pathways for substituted pyrazoles include the expulsion of HCN or N₂ from the molecular ion or protonated molecule. nih.gov The presence of the ethenyl and methyl substituents on the pyrazole ring of the target compound would lead to specific fragmentation patterns. For example, the loss of a methyl radical (•CH₃) or ethylene (C₂H₄) from the parent ion could be anticipated. The high mass accuracy of HRMS allows for the confident identification of these fragment ions, aiding in the structural elucidation.
A summary of expected HRMS data for this compound is presented below.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺• | C₆H₈N₂ | 108.0687 |
| [M+H]⁺ | C₆H₉N₂ | 109.0766 |
This table is generated based on the chemical formula and does not represent experimental data.
Chromatographic Mass Spectrometry
The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for the analysis of this compound in complex mixtures. These hyphenated techniques separate the components of a mixture before their introduction into the mass spectrometer for detection and identification.
GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. In GC-MS, the fragmentation of pyrazoles is often induced by electron ionization (EI). The resulting mass spectra show characteristic fragmentation patterns that can be used for library matching and identification. The fragmentation of the pyrazole ring can involve the cleavage of the N-N bond and subsequent loss of small molecules. nih.gov For this compound, characteristic fragments would likely arise from the loss of the ethenyl group or cleavage within the pyrazole ring.
LC-MS, often utilizing ESI or atmospheric pressure chemical ionization (APCI), is a versatile technique for a broader range of compounds, including those that are less volatile or thermally labile. For pyrazole derivatives, reverse-phase HPLC methods can be developed for their separation. aip.org For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase. aip.org The subsequent MS analysis would provide molecular weight information and, with tandem MS (MS/MS), detailed structural information through collision-induced dissociation (CID) of the parent ion.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular geometry, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule and its arrangement within the crystal lattice can be constructed.
Crystal packing in pyrazole derivatives is often governed by intermolecular interactions such as hydrogen bonds and C-H···π interactions. slideshare.nettandfonline.com In N-unsubstituted pyrazoles, N-H···N hydrogen bonds are a common feature, leading to the formation of chains or dimers. The crystal structure of this compound would likely reveal how the molecules pack in the solid state, influenced by weak intermolecular forces.
Below is a table summarizing typical crystallographic data obtained from SCXRD studies of pyrazole derivatives.
| Parameter | Typical Value/System | Reference |
| Crystal System | Monoclinic, Triclinic, Orthorhombic | spast.org |
| Space Group | P2₁/c, P-1 | spast.orgtandfonline.com |
| Pyrazole Ring | Planar | slideshare.netspast.org |
| Intermolecular Interactions | C-H···O, C-H···π, N-H···N | slideshare.nettandfonline.com |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline solids. It is used to identify crystalline phases, determine phase purity, and can provide information on the unit cell parameters of a crystalline material. The PXRD pattern is a fingerprint of a specific crystalline solid.
For this compound, PXRD can be used to confirm its crystalline nature and to identify different polymorphs if they exist. Each polymorph would give a distinct PXRD pattern. The experimental powder pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk purity of a synthesized sample.
Studies on multipyrazole compounds have shown good agreement between unit cell dimensions determined by single-crystal analysis and those obtained from powder diffraction data. cambridge.org The PXRD patterns of pyrazole-doped solid-state polymer electrolytes have been used to analyze the crystallinity of the materials. researchgate.net
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation.
The pyrazole ring is an aromatic system, and as such, it exhibits characteristic UV absorption bands. The electronic spectrum of the parent pyrazole shows absorption in the UV region. nist.gov The introduction of substituents onto the pyrazole ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).
The presence of an ethenyl group (a chromophore) in conjugation with the pyrazole ring in this compound is expected to result in a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrazole. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
UV-Vis spectra of pyrazole derivatives have been reported. For example, a pyrazole derivative containing a phenyl group showed an absorption maximum at 266 nm, which was attributed to n-π* transitions. researchgate.net Another study on a photochromic pyrazole derivative reported an absorption peak at 255 nm before irradiation. mdpi.com The exact position of the absorption maxima for this compound would depend on the specific electronic effects of the substituents and the solvent used for the measurement.
The table below shows UV-Vis absorption data for some pyrazole compounds.
| Compound | λ_max (nm) | Solvent | Transition | Reference |
| 1H-Pyrazole | ~210 | Not specified | π-π | nist.gov |
| 3-methyl-5-phenyl-1H-pyrazole | ~245 | Not specified | π-π | nist.gov |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 266 | DMF | n-π* | researchgate.net |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | 255 | EtOH | Not specified | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For pyrazole derivatives, the absorption of UV-Vis radiation typically leads to π → π* transitions within the heterocyclic ring and any conjugated systems. The exact wavelength of maximum absorbance (λ_max) is highly dependent on the specific substituents attached to the pyrazole core and the solvent used.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the behavior of analogous pyrazole structures provides a strong basis for understanding its expected spectral properties. The unsubstituted pyrazole ring exhibits a π → π* transition at approximately 206 nm in the gas phase researchgate.net. The introduction of substituents like methyl and ethenyl groups, which can engage in conjugation and hyperconjugation, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).
Research on various pyrazole derivatives demonstrates a range of absorption maxima. For instance, certain pyrazole azo dyes, which contain the ethyl 3-methyl-1H-pyrazole-4-carboxylate chromophore, exhibit absorption maxima between 235 nm and 260 nm nih.gov. Other complex pyrazole-based ligands show characteristic absorption bands that can shift depending on coordination with metal ions researchgate.net. The electronic absorption properties are influenced by both the electronic nature of the substituents and the polarity of the solvent.
Table 1: Representative UV-Vis Absorption Data for Various Pyrazole Derivatives
| Compound/Chromophore | λ_max (nm) | Solvent/Phase | Reference |
|---|---|---|---|
| 1H-Pyrazole | ~206 | Gas Phase | researchgate.net |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 235-260 | Ethanol | nih.gov |
This table presents illustrative data from related compounds to indicate the expected spectral region for this compound.
Thermal Analysis Techniques
Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability, decomposition behavior, and phase transitions of chemical compounds labmanager.comparticletechlabs.com.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere particletechlabs.com. This technique is used to determine the thermal stability of a compound and to study its decomposition pathways. A TGA curve plots mass loss against increasing temperature.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature labmanager.com. DSC is used to detect thermal events such as melting, crystallization, and glass transitions particletechlabs.com. The resulting thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition).
For this compound, a DSC analysis would identify its melting point, which would appear as a sharp endothermic peak on the thermogram. If the compound can exist in different crystalline forms (polymorphs), DSC could also detect the transitions between these forms. In some complex pyrazole derivatives, DSC has been used to reveal intricate thermal events and catalytic effects on other substances researchgate.net. Research on pyrazole-doped polymer electrolytes has also utilized DSC to analyze structural modifications and phase transitions within the material researchgate.net.
Table 2: Illustrative Thermal Analysis Data for a Pyrazole Derivative
| Analysis Type | Observation | Temperature Range (°C) |
|---|---|---|
| TGA | Onset of Decomposition | > 250 |
| DSC | Melting Point (Endotherm) | 100 - 150 |
This table provides a generalized representation of expected thermal events for a stable, crystalline pyrazole compound based on the behavior of related structures.
Chromatographic Techniques for Purity and Identity
Chromatography is a fundamental tool for separating, identifying, and purifying compounds. For pyrazole synthesis and characterization, Thin-Layer Chromatography and Gas Chromatography are routinely employed.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to assess the purity of the product orientjchem.org. In the synthesis of pyrazole derivatives, TLC is commonly performed on silica gel plates mdpi.comijpbs.com. The compound is spotted on the plate, which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase.
The retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system. For a non-polar to moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) or dichloromethane would be effective ummada.ac.id. The presence of a single spot on the TLC plate after development indicates a high degree of purity.
Table 3: Representative TLC Data for Pyrazole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Typical R_f Range | Reference |
|---|---|---|---|
| Silica Gel 60 F254 | Ethyl acetate / n-hexane (3:1) | 0.4 - 0.6 | ummada.ac.id |
| Silica Gel 60 F254 | Dichloromethane / n-hexane (3:1) | 0.5 - 0.7 | ummada.ac.id |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is used to determine the purity of a sample and can also be used for identification, especially when coupled with a mass spectrometer (GC-MS) researchgate.net. A sample of this compound would be vaporized and injected into the GC system, where it travels through a column. The time it takes for the compound to pass through the column to the detector is known as the retention time.
The retention time is a characteristic feature that can be used to identify the compound by comparing it to a known standard. The purity of the sample is determined by the resulting chromatogram; a pure sample will ideally show a single, sharp peak. The area under the peak is proportional to the amount of the compound present, allowing for quantitative analysis. GC-MS analysis of pyrazoline derivatives has been successfully used to confirm their structure by matching the mass spectrum of the eluted peak with the expected molecular weight and fragmentation pattern ummada.ac.id.
Computational and Theoretical Investigations of 1 Ethenyl 5 Methyl 1h Pyrazole
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of many-body systems, including molecules. researchgate.netjocpr.comresearchgate.net For a molecule like 1-Ethenyl-5-methyl-1H-pyrazole, DFT calculations would be employed to determine its fundamental structural and electronic characteristics.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap, Reactivity Indices)Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity.wikipedia.orglibretexts.orgThe analysis would center on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).libretexts.orgyoutube.comThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net From the HOMO and LUMO energies, various global reactivity indices such as chemical potential, hardness, softness, and electrophilicity index would be calculated to quantify the molecule's reactive nature.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.
Theoretical Infrared and Raman Spectra SimulationsUsing the optimized molecular geometry obtained from DFT calculations, theoretical vibrational frequencies can be computed. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds (e.g., C-H, C=C, C-N, N-N).derpharmachemica.comThe calculated frequencies and their corresponding intensities are used to simulate the theoretical Infrared (IR) and Raman spectra.jocpr.comderpharmachemica.comThese simulated spectra are crucial for interpreting experimental spectra and assigning specific absorption bands to particular molecular vibrations.
Due to the absence of specific published research for This compound , no data tables or detailed findings can be presented for the sections outlined above.
Theoretical UV-Vis Absorption Spectra and Electronic Transitions
The electronic absorption properties of pyrazole (B372694) derivatives can be effectively studied using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations help in assigning the electronic transitions responsible for the absorption bands observed in experimental UV-Vis spectra.
For pyrazole-based compounds, the UV-Vis spectra are typically characterized by transitions involving π and non-bonding (n) orbitals. Theoretical calculations for substituted pyrazoles have identified key electronic excitations:
π → π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital, are common in aromatic systems like the pyrazole ring.
n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, to a π antibonding orbital. researchgate.net
For example, a computational study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related pyrazole derivative, predicted absorption peaks and attributed them to specific transitions from the Highest Occupied Molecular Orbital (HOMO) and other occupied orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) and other virtual orbitals. researchgate.net The calculated absorption values for this similar compound were found at 278, 274, 251, and 243 nm in the gas phase. researchgate.net It is important to note that discrepancies between gas-phase calculations and experimental spectra measured in a solvent are expected due to solvent effects. researchgate.netscispace.com
Table 1: Illustrative Theoretical UV-Vis Data for a Substituted Pyrazole Derivative
| Calculated Wavelength (λmax, nm) | Primary Electronic Transition Type | Major Orbital Contributions |
|---|---|---|
| 278 | π → π | HOMO → LUMO (60%) |
| 274 | π → π | HOMO-1 → LUMO (40%) |
| 251 | π → π | HOMO-3, HOMO-2 → LUMO, LUMO+1 |
| 243 | π → π | HOMO-1 → LUMO+2 |
Note: Data is for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and serves as an example of typical transitions in pyrazole systems. researchgate.net
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, and computational methods can accurately predict ¹H and ¹³C chemical shifts. nih.gov For this compound, predictions can be made based on established principles and data from analogous structures.
¹H NMR: The chemical shifts of protons are sensitive to their electronic environment.
The ethenyl (vinyl) group protons would exhibit characteristic shifts in the olefinic region.
The methyl group protons at the C5 position of the pyrazole ring are expected to appear as a singlet in the upfield region, with a chemical shift influenced by the aromatic ring. For instance, in related 5-aryl-3-methyl derivatives, these signals appear around 2.30-2.32 ppm. researchgate.net
The pyrazole ring protons would have distinct shifts based on their position and the electronic effects of the substituents.
¹³C NMR: The carbon chemical shifts provide information about the carbon skeleton.
The carbons of the ethenyl group would resonate in the typical sp² region.
The methyl carbon would appear at a high-field chemical shift.
The pyrazole ring carbons are influenced by the two nitrogen atoms and the substituents. In various indole–pyrazole hybrids, pyrazole ring carbons have been observed in the range of 84.4–154.5 ppm. mdpi.com
Computational approaches, often using DFT, can provide more precise predictions. These calculations are valuable for assigning experimental spectra and for distinguishing between potential isomers. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for Protons in a Pyrazole Structure
| Proton Group | Expected Chemical Shift Range (δ, ppm) | Multiplicity |
|---|---|---|
| C5-Methyl (CH₃) | ~2.3 - 2.5 | Singlet |
| Pyrazole Ring (H4) | ~6.0 - 6.5 | Singlet/Doublet |
| Pyrazole Ring (H3) | ~7.5 - 8.0 | Singlet/Doublet |
| Ethenyl Protons (-CH=CH₂) | ~5.0 - 7.0 | Multiplets |
Note: These are estimated values based on data for similarly substituted pyrazoles. researchgate.netmdpi.comnih.gov
Reaction Mechanism Modeling and Energetics
Modeling reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For this compound, this involves identifying intermediates, transition states, and the energy profiles of potential reactions.
Transition State Characterization and Reaction Pathways
A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding reaction kinetics. Computational methods are used to locate and verify transition state structures, which are confirmed by the presence of a single imaginary frequency in vibrational analysis.
For pyrazoles, several reaction pathways can be modeled:
Electrophilic Substitution: The pyrazole ring can undergo electrophilic attack, typically at the C4 position. pharmaguideline.com Modeling would involve calculating the transition state for the attack of an electrophile.
Reactions of the Vinyl Group: The ethenyl substituent can undergo addition reactions. Computational modeling can elucidate the mechanism, for example, by comparing stepwise versus concerted pathways.
Isomerization: N-substituted pyrazoles can undergo isomerization under high-temperature conditions. DFT modeling of this process for diarylpyrazoles has shown a high activation energy barrier. nih.gov
Thermodynamic Parameters and Activation Energies
Computational chemistry allows for the calculation of key thermodynamic parameters that govern a reaction's feasibility and rate.
Thermodynamic Parameters: These include the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of a reaction, and the enthalpy of reaction (ΔH).
Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy barrier that must be overcome for a reaction to proceed. nih.gov It is calculated as the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
Studies on the alkylation of pyrazole have shown how computational modeling can predict regioselectivity by comparing the activation energies for reaction at the N1 and N2 positions. For instance, calculations using methyl bromide as a generic alkylating agent showed activation energies of 6.4 kcal/mol for N1 alkylation and 9.4 kcal/mol for N2 alkylation, favoring the N1 product. wuxiapptec.com However, changing the alkylating agent to N-methyl chloroacetamide reversed this selectivity, with calculated activation energies of 18.0 kcal/mol (N1) and 15.0 kcal/mol (N2), a result consistent with experimental observations. wuxiapptec.com
Table 3: Example Calculated Activation Energies for Reactions of Pyrazole Derivatives
| Reaction Type | Reactants | Activation Energy (kcal/mol) | Favored Position/Product |
|---|---|---|---|
| Methylation | Pyrazole + CH₃Br | 6.4 (N1), 9.4 (N2) | N1 |
| Alkylation | Pyrazole + N-methyl chloroacetamide | 18.0 (N1), 15.0 (N2) | N2 |
| Isomerization | 1,5-diphenylpyrazole | ~56 | N/A |
Note: Data is for different pyrazole systems and illustrates the application of computational energetics. nih.govwuxiapptec.com
Advanced Computational Methods
Beyond static models of molecules, advanced methods can simulate their dynamic behavior over time.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of atoms and molecules. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.
For this compound, an MD simulation would typically involve:
Defining a force field (e.g., OPLS) that describes the potential energy of the system.
Placing the molecule in a simulation box, often solvated with water molecules to mimic solution conditions. nih.gov
Running the simulation for a specific duration (e.g., nanoseconds) to track the trajectory of each atom.
MD simulations can reveal the conformational preferences of the ethenyl group relative to the pyrazole ring and explore the molecule's interactions with its environment. In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein's active site over time. nih.govnih.govnih.gov
Quantum Chemical Descriptors for Structure-Property Relationships
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the quantum chemical descriptors for this compound. While computational studies, such as Density Functional Theory (DFT), have been performed on various pyrazole derivatives to elucidate their electronic structure and reactivity, data specifically for the this compound isomer remains unavailable.
Theoretical calculations for related pyrazole compounds often focus on determining key quantum chemical descriptors to understand their structure-property relationships. These descriptors typically include:
Highest Occupied Molecular Orbital (HOMO) energy: Indicates the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the electron-accepting ability of a molecule.
HOMO-LUMO energy gap: A crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Electron affinity and Ionization potential: These descriptors quantify the molecule's ability to accept or lose an electron, respectively.
Global reactivity descriptors: Parameters such as chemical hardness, softness, and electronegativity, which are derived from HOMO and LUMO energies, offer a broader understanding of the molecule's reactivity profile.
Without specific computational studies on this compound, the precise values for these descriptors cannot be provided. Such data would be invaluable for predicting its behavior in various chemical and biological systems.
Non-Covalent Interaction (NCI) Analysis
There is currently no published research that specifically investigates the non-covalent interactions of this compound using Non-Covalent Interaction (NCI) analysis. NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are crucial for understanding molecular recognition and crystal packing.
For pyrazole-containing compounds, NCI analysis would typically reveal key interaction patterns. The pyrazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The ethenyl and methyl substituents on the this compound molecule would also contribute to van der Waals interactions. Furthermore, the aromatic nature of the pyrazole ring could facilitate π-stacking interactions with other aromatic systems. A detailed NCI analysis would provide color-coded graphical representations of these interactions, indicating their type and strength, thereby offering a deeper understanding of the molecule's supramolecular chemistry.
Molecular Docking Studies for Molecular Interactions
A thorough review of the existing scientific literature indicates that specific molecular docking studies for this compound have not been reported. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interaction between a ligand and a target protein's active site.
While numerous molecular docking studies have been conducted on various pyrazole derivatives, demonstrating their potential as inhibitors for a range of biological targets, this specific isomer has not been the subject of such investigations. researchgate.netnih.govrjptonline.orgalrasheedcol.edu.iq For instance, different substituted pyrazoles have been docked into the active sites of enzymes like receptor tyrosine kinases and protein kinases to explore their potential as inhibitors. researchgate.netnih.gov These studies typically report binding energies and identify key amino acid residues involved in the interaction, often highlighting the role of hydrogen bonds and hydrophobic interactions.
A hypothetical molecular docking study of this compound would involve selecting a specific protein target and using computational software to predict its binding affinity and mode. The results would be presented in a data table summarizing parameters such as binding energy (in kcal/mol), inhibition constant (Ki), and the specific amino acid residues forming hydrogen bonds or other non-covalent interactions. However, in the absence of such a study, no specific data can be presented.
Coordination Chemistry of 1 Ethenyl 5 Methyl 1h Pyrazole As a Ligand
Ligand Design Principles for Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are extensively used as ligands in coordination and organometallic chemistry due to their diverse coordination modes. researchgate.net They can function as neutral monodentate ligands, or upon deprotonation, as anionic bridging ligands that can link two or more metal centers. uninsubria.it The electronic and steric properties of pyrazole-based ligands can be systematically modified by introducing various substituents onto the heterocyclic ring, allowing for the fine-tuning of the resulting metal complexes' properties for applications in areas such as catalysis and materials science. nih.govchemrxiv.org
The synthesis of the parent ligand, 1-ethenyl-5-methyl-1H-pyrazole, can be approached through several established methods for 1-vinylpyrazoles. One of the earliest methods involves the high-pressure reaction of 5-methylpyrazole with acetylene (B1199291). nih.gov An alternative and common route is the dehydration of the corresponding alcohol, 1-(β-hydroxyethyl)-5-methylpyrazole. nih.gov
To create ligands capable of chelation, which involves the formation of a multi-point binding interaction with a single metal center, additional donor groups must be incorporated into the this compound scaffold. This is a rational strategy to enhance the stability and control the geometry of the resulting metal complexes. nih.gov A common design principle involves introducing a coordinating group, such as a pyridyl or amino group, at a position on the pyrazole ring that allows for the formation of a stable five- or six-membered chelate ring upon complexation with a metal ion. For example, functionalizing the pyrazole ring to include a pyridyl group creates a bidentate N,N-donor ligand that can form stable five-membered chelate rings with transition metals. ntu.edu.twnih.gov
The properties of this compound as a ligand are significantly influenced by the interplay of its substituent groups. The methyl group at the C-5 position exerts a notable steric effect that dictates the preferred conformation of the molecule. NMR spectroscopic studies have demonstrated that the presence of this 5-methyl group causes the ethenyl group to adopt a predominantly S-cis-N² orientation. nih.gov This conformational preference can influence how the ligand packs in the solid state and how it approaches a metal center during complexation. In contrast, 1-ethenylpyrazoles lacking a substituent at the C-5 position exist as a mixture of conformers. nih.gov
The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the pyrazole ring. While the methyl group in this compound is weakly electron-donating, the introduction of potent electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, is a powerful strategy to alter the ligand's electronic profile. chemrxiv.org Such modifications influence the basicity of the coordinating N2 nitrogen atom and the reactivity of the ethenyl group, thereby tuning the stability and reactivity of the resulting metal complexes. chemrxiv.orgntu.edu.tw
Binding Modes and Coordination Geometries of this compound
As a substituted pyrazole, this compound exhibits specific coordination behaviors dictated by its structure. The presence of the ethenyl (vinyl) group at the N1 position and the methyl group at the C5 position significantly influences its interaction with metal ions compared to unsubstituted pyrazole.
Monodentate, Bidentate, and Polydentate Coordination
The coordination versatility of pyrazole-based ligands is a cornerstone of their utility in inorganic chemistry. researchgate.netresearchgate.net However, for this compound, the substitution pattern largely directs the binding mode.
Monodentate Coordination: This is the most typical and expected binding mode for this compound. The nitrogen atom at the N2 position (the "pyridinic" nitrogen) possesses a lone pair of electrons available for donation to a metal center. The N1 position is blocked by the ethenyl group, making the N2 nitrogen the primary site for coordination. This results in the ligand acting as a neutral, two-electron donor, terminal ligand. Studies on various N-substituted pyrazoles confirm that coordination occurs preferentially through the unsubstituted nitrogen atom. chemrxiv.org
Bidentate and Polydentate Coordination: this compound, by itself, is not capable of acting as a chelating bidentate or polydentate ligand. For chelation to occur, additional donor atoms must be present on the substituents. Since the ethenyl and methyl groups lack classical donor atoms, chelation is not an intrinsic property of this molecule.
However, it is important to distinguish this from the common bridging bidentate mode seen in unsubstituted (protic) pyrazoles. Protic pyrazoles can be deprotonated to form the pyrazolate anion, which readily bridges two metal centers (an exo-bidentate mode) using both N1 and N2 atoms. uninsubria.it The presence of the ethenyl group at the N1 position of this compound prevents this deprotonation and subsequent bridging behavior. Therefore, the formation of dinuclear or polynuclear complexes via this common pyrazolate bridge is not possible. Bridging structures involving this ligand would require a second bridging ligand to be present in the complex.
| Coordination Mode | Description | Applicability to this compound |
|---|---|---|
| Monodentate (Terminal) | Binds to a single metal center through the N2 nitrogen atom. The ligand remains neutral. | Primary and most common mode. |
| Bidentate (Bridging) | The deprotonated pyrazolate anion bridges two metal centers using both N1 and N2 atoms. | Not applicable. The ethenyl group on N1 prevents deprotonation and bridging. |
| Bidentate (Chelating) | Binds to a single metal center via two donor atoms on the same ligand. | Not applicable. The ligand itself lacks a second donor site for chelation. |
Influence of Metal Ion and Counter-Anions on Supramolecular Assembly
The formation of extended solid-state architectures, such as coordination polymers or supramolecular assemblies, from this compound complexes is governed by several factors, primarily the choice of metal ion and the nature of the counter-anion. mdpi.com
Influence of the Metal Ion: The intrinsic properties of the metal ion—such as its preferred coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and ionic radius—are determinant factors in the final structure. uninsubria.it
Coordination Geometry: A metal ion that favors a linear or T-shaped geometry might only coordinate one or two pyrazole ligands, leading to simple discrete molecules. In contrast, a metal ion preferring octahedral geometry can coordinate multiple pyrazole ligands and other co-ligands, creating more complex nodes that can be linked into larger structures.
Influence of the Counter-Anion: Counter-anions play a crucial role that extends beyond simple charge balancing. They can be either coordinating or non-coordinating, and their ability to form non-covalent interactions like hydrogen bonds is critical in directing the supramolecular assembly. nih.govrsc.org
Coordinating Anions: Anions such as halides (Cl⁻, Br⁻) or nitrate (B79036) (NO₃⁻) can directly bind to the metal center, occupying coordination sites and influencing the geometry of the complex. nih.gov This can affect how individual complex units pack together.
Non-Coordinating Anions: Weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) tend not to bind directly to the metal. Instead, they reside in the crystal lattice where they can act as acceptors for hydrogen bonds from the ligand (e.g., from C-H bonds on the pyrazole ring or substituents) or from co-ligands like water or alcohols. These interactions can link the metal complexes into one-, two-, or three-dimensional networks. mdpi.comrsc.org The size and shape of the anion also play a steric role in the crystal packing.
| Factor | Influence on Supramolecular Assembly | Example Effect |
|---|---|---|
| Metal Ion Geometry | Dictates the number of ligands and their spatial arrangement around the metal center, defining the fundamental building block of the assembly. | An octahedral metal ion can link multiple units, while a square planar ion might form simple chains or stacks. |
| Coordinating Counter-Anion (e.g., Cl⁻, NO₃⁻) | Acts as a ligand, completing the coordination sphere and potentially forming bridges between metal centers. | Chloride ions can act as terminal ligands or as bridging ligands, leading to dinuclear or polymeric structures. nih.gov |
| Non-Coordinating Counter-Anion (e.g., ClO₄⁻, PF₆⁻) | Directs the crystal packing through non-covalent interactions (e.g., hydrogen bonding, ion-pairing) without binding to the metal. | Perchlorate anions can link cationic metal-pyrazole complexes into extended chains or sheets via C-H···O hydrogen bonds. rsc.org |
Applications of Pyrazole-Based Metal Complexes
The unique electronic properties and steric tunability of pyrazole ligands make their metal complexes valuable in various chemical fields, from industrial catalysis to the modeling of biological systems.
Catalytic Applications in Organic Transformations
Metal complexes featuring N-substituted pyrazole ligands are effective catalysts for a range of organic reactions. The pyrazole ligand primarily functions to modify the electronic and steric environment of the metal's active site, thereby influencing its reactivity, stability, and selectivity.
While some catalytic systems rely on the proton-responsive N-H group of protic pyrazoles, N-substituted ligands like this compound are also integral to designing effective catalysts. nih.govmdpi.com Their role is to provide a stable coordination environment that can be fine-tuned. For example, adjusting the substituents on the pyrazole ring alters the ligand's electron-donating ability, which in turn modulates the catalytic activity of the metal center.
A notable application of N-substituted pyrazole complexes is in oxidation catalysis. For instance, copper(II) complexes generated in situ with N-substituted, tripodal pyrazole ligands have been shown to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. Research in this area has demonstrated that the catalytic activity is highly dependent on both the structure of the pyrazole ligand and the nature of the copper salt's counter-anion, which can influence the accessibility and reactivity of the active site.
| Catalytic Reaction | Metal | Role of Pyrazole Ligand | Reference Finding |
|---|---|---|---|
| Catechol Oxidation | Copper(II) | Tunes the electronic properties of the metal center and stabilizes the active species. | The rate of catechol oxidation was found to be strongly dependent on the substituents of the pyrazole ligand and the counter-anion of the copper salt used. |
| Transfer Hydrogenation | Ruthenium(II), Iridium(III) | Provides a rigid and stable coordination framework for the metal. In protic pyrazoles, the N-H group can participate in the catalytic cycle. | Pincer-type ruthenium complexes with protic pyrazole arms catalyze the transfer hydrogenation of ketones. nih.gov |
Role in Bioinorganic Chemistry as Models for Active Sites
In bioinorganic chemistry, pyrazole-based ligands are frequently used to create synthetic models of the active sites of metalloenzymes. nih.gov The pyrazole ring's N2 donor atom is electronically similar to the imidazole (B134444) side chain of the amino acid histidine, which is a ubiquitous ligand for metal ions in biological systems. By synthesizing metal complexes with pyrazole ligands, chemists can replicate the coordination environment of a metal in a protein, allowing for detailed study of its structure, spectroscopy, and reactivity. nih.gov
Applications in Materials Science and Advanced Functional Materials
Pyrazole (B372694) Derivatives as Monomers for Polymer Synthesis
The presence of the ethenyl (vinyl) group on the pyrazole ring makes 1-Ethenyl-5-methyl-1h-pyrazole a valuable monomer for polymerization. The pyrazole moiety itself imparts desirable characteristics to the resulting polymer, such as thermal stability and specific chemical functionalities.
Radical Polymerization of Ethenyl Pyrazoles
In studies of the free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole, it was observed that the reaction kinetics are dependent on both the initiator and monomer concentrations. nih.gov In both instances, the rate of polymerization is proportional to the square root (0.5 order) of the concentration of the initiator, azobisisobutyronitrile (AIBN). nih.gov Furthermore, at low monomer concentrations (up to 3M), the reaction follows first-order kinetics with respect to the monomer. nih.gov However, at higher initial concentrations, the reaction order deviates to a value lower than one. nih.gov
Table 1: Kinetic Parameters of Radical Polymerization of Methyl-substituted Ethenyl Pyrazoles
| Monomer | Order with Respect to Initiator (AIBN) | Order with Respect to Monomer (at ≤3M) | Overall Polymerization Rate |
| 3-methyl-1-vinylpyrazole | 0.5 | 1 | Standard |
| 5-methyl-1-vinylpyrazole | 0.5 | 1 | Higher |
This table summarizes the kinetic behavior of methyl-substituted ethenyl pyrazoles during radical polymerization, highlighting the enhanced rate for the 5-methyl isomer.
Copolymerization Strategies for Tailored Properties
To achieve specific material properties, this compound can be copolymerized with other vinyl monomers. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer, which in turn dictates its final characteristics.
One documented example is the copolymerization of this compound (M1) with 1-Ethenyl-3-methyl-1h-pyrazole (M2). The reactivity ratios for this pair have been determined, providing insight into their copolymerization behavior. copoldb.jp
Table 2: Reactivity Ratios for the Copolymerization of Ethenyl Pyrazoles
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
| This compound | 1H-Pyrazole, 1-ethenyl-3-methyl- | 1.35 | 0.42 | Gzyryan, A. G., et al. (1986) copoldb.jp |
This interactive table presents the reactivity ratios for the copolymerization of this compound with a related ethenyl pyrazole monomer.
Integration into Functional Materials
The unique properties of polymers derived from this compound make them suitable for integration into a variety of functional materials.
Components in Advanced Coatings
Polymers containing pyrazole units, such as polyvinyl pyrazole, have been utilized in various coating applications. These polymers can be incorporated into formulations to enhance properties like adhesion and to provide specific functionalities. For instance, polyvinyl pyrazole has been mentioned as a component in subbing layers for photographic elements, which are applied to polymeric substrates to improve the adhesion of subsequent layers. While direct applications of poly(this compound) in advanced coatings are not extensively documented, the known use of related polyvinyl pyrazoles suggests its potential in this area.
Precursors for Optoelectronic Materials
Pyrazole derivatives are recognized for their intriguing photophysical properties and have been extensively explored for their use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.net Certain pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and efficient hole-transport capabilities. researchgate.net These characteristics make them valuable materials in the development of OLEDs. researchgate.net
While specific research on this compound as a direct precursor for optoelectronic materials is limited, the broader class of pyrazole-containing materials shows significant promise. The ability to functionalize the pyrazole ring allows for the tuning of electronic and optical properties, which is a key aspect in the design of materials for optoelectronics.
Structure-Property Relationships in Materials Context
The properties of materials derived from this compound are intrinsically linked to their molecular and macromolecular structure. The rigid and aromatic nature of the pyrazole ring contributes to the thermal stability of the resulting polymers. Blending polymers derived from pyrazole-containing methacrylates, such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), with other polymers like poly(methyl methacrylate) has been shown to enhance thermal stability. dergipark.org.tr For instance, a blend of these two polymers exhibited an initial decomposition temperature of 275.4 °C, which is an increase from the 238.8 °C of the pyrazole-based homopolymer alone. dergipark.org.tr
Furthermore, the optical properties of such polymer blends are also of interest. A thin film of a blend of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) and poly(methyl methacrylate) was found to be highly transparent, with a transmittance value of 97.55% at 700 nm. dergipark.org.tr The optical band gap and Urbach energy for this blend were calculated to be 3.737 eV and 0.831 eV, respectively, indicating its potential for optical applications. dergipark.org.tr These findings suggest that polymers derived from this compound could exhibit similarly interesting thermal and optical properties, making them candidates for further investigation in materials science.
Influence of Pyrazole Moiety on Material Performance
Thermal and Mechanical Properties: The inherent aromaticity and rigid structure of the pyrazole ring contribute to the thermal stability of polymers that incorporate it. Materials containing pyrazole derivatives often exhibit enhanced resistance to thermal degradation compared to their purely aliphatic counterparts. For instance, studies on pyrazole-derived methacrylate polymers have shown that the initial decomposition temperature can range from 216°C to 244°C, indicating good thermal robustness. nih.govresearchgate.net The rigid pyrazole structure, when part of a polymer chain, can also lead to increased mechanical strength and hardness due to the restriction of chain mobility. ias.ac.in The conjugation effect between the pyrazole ring and other parts of the polymer can further enhance intermolecular forces, contributing to improved dynamical and mechanical properties. ias.ac.in
Coordination and Sensing: The pyrazole ring contains a pyridine-like nitrogen atom (N2) which acts as a powerful electron donor, making it an excellent ligand for coordinating with metal ions. ajchem-a.com This property is exploited in the development of functional materials such as coordination polymers, metal-organic frameworks (MOFs), and catalysts. researchgate.netresearchgate.netresearchgate.net The ability of the pyrazole moiety to form stable complexes with various metals allows for the creation of materials with tailored electronic, magnetic, or catalytic properties. nih.gov Furthermore, this coordination ability can be harnessed for sensing applications, where the interaction of the pyrazole-containing polymer with specific ions or molecules leads to a detectable optical or electronic response. ias.ac.in
| Property | Influence of Pyrazole Moiety | Underlying Reason | Potential Application |
|---|---|---|---|
| Thermal Stability | Increased | Aromaticity and rigid ring structure resist degradation. researchgate.netnih.gov | High-performance plastics, thermally stable coatings. |
| Mechanical Strength | Enhanced | Ring rigidity restricts polymer chain movement. ias.ac.in | Structural composites, durable fibers. |
| Coordination Ability | High | Presence of electron-donating nitrogen atoms (N2). ajchem-a.comresearchgate.net | Catalysis, metal-organic frameworks (MOFs), chemical sensors. ias.ac.in |
| Optical Properties | Can be tailored | Extended conjugation is possible through functionalization. | Electrophotography, transistors, photoresists. ias.ac.in |
Role of Ethenyl Group in Cross-linking and Network Formation
The ethenyl (vinyl) group attached to the nitrogen atom (N1) of the pyrazole ring is the primary site of polymerization and cross-linking. This reactive group enables the transformation of the monomer into linear polymers and three-dimensional networks. nih.gov
Cross-linking and Network Formation: Cross-linking is the process of forming covalent bonds that link one polymer chain to another, resulting in a three-dimensional network structure. libretexts.org Materials with cross-linked networks are typically more rigid, strong, and thermally stable. libretexts.org The ethenyl group of this compound provides the functionality needed to create these networks.
There are several mechanisms through which the ethenyl group can participate in cross-linking:
Copolymerization with a Divinyl Cross-linker: this compound can be copolymerized with a small amount of a cross-linking agent (a molecule with two or more vinyl groups). During polymerization, the growing chains can incorporate the cross-linker, creating branch points that eventually connect to form a network. cmu.edu
Thiol-Ene Reactions: This "click" chemistry reaction involves the radical-mediated addition of a thiol group (-SH) across the ethenyl double bond. researchgate.netnih.gov By using poly-thiol molecules as cross-linkers, a highly efficient and controlled cross-linking process can be achieved, which is often initiated by UV light. nih.govillinois.edu This method is valued for its fast reaction rates and minimal side products. nih.gov The resulting thioether linkage is robust, leading to stable polymer networks. mdpi.com
The formation of these networks is critical for developing materials like hydrogels, thermosets, and coatings, where the degree of cross-linking determines key properties such as swelling capacity, hardness, and chemical resistance. acs.org
| Process | Mechanism | Role of Ethenyl Group | Resulting Structure |
|---|---|---|---|
| Homopolymerization | Free-Radical Polymerization uomustansiriyah.edu.iq | Acts as the polymerizable unit. | Linear polymer chains (poly(this compound)). |
| Cross-linking | Copolymerization with divinyl monomer. cmu.edu | Reacts with growing polymer chains and cross-linker. | 3D covalent network. |
| Cross-linking | Thiol-Ene "Click" Reaction researchgate.netnih.gov | Reacts with thiol groups of a cross-linking agent. | 3D network with thioether linkages. mdpi.com |
Future Directions and Interdisciplinary Research on 1 Ethenyl 5 Methyl 1h Pyrazole
Development of Novel Synthetic Routes
The efficient and selective synthesis of 1-ethenyl-5-methyl-1H-pyrazole is paramount for its widespread application. While traditional methods have proven effective, future research will focus on developing more sustainable, atom-economical, and versatile synthetic strategies.
One promising avenue is the refinement of direct vinylation techniques. Historically, the synthesis of 1-vinylpyrazoles often involved the reaction of pyrazoles with acetylene (B1199291) under high pressure or the dehydration of corresponding β-hydroxyethylpyrazoles. nih.gov More contemporary methods have utilized vinyl acetate (B1210297) in the presence of mercury(II) salts. nih.gov Future efforts will likely concentrate on replacing hazardous reagents and harsh conditions with greener alternatives. This includes the exploration of transition-metal-catalyzed C-N cross-coupling reactions, which could offer milder reaction conditions and broader substrate scopes. nih.govrsc.org
Furthermore, the development of one-pot multicomponent reactions represents a significant leap forward. organic-chemistry.org These strategies, which combine multiple reaction steps into a single operation, can significantly reduce waste, time, and resources. Designing a multicomponent reaction that directly yields this compound from simple, readily available precursors would be a landmark achievement in the field.
The table below summarizes potential future synthetic approaches:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Vinylation | Reduced toxicity, milder conditions, improved sustainability. | Development of non-mercury-based catalysts, use of alternative vinylating agents. |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. nih.govrsc.org | Exploration of various metal catalysts (e.g., copper, palladium), ligand design. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. organic-chemistry.org | Design of novel reaction cascades, optimization of reaction conditions. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for vinylation reactions. |
Exploration of Undiscovered Reactivity
The dual reactivity of the pyrazole (B372694) ring and the vinyl group in this compound presents a rich landscape for discovering novel chemical transformations. While some aspects of its reactivity, such as its role as a dienophile in cycloaddition reactions, have been touched upon, a vast expanse of its chemical behavior remains uncharted. nih.gov
Future investigations will likely delve into more complex cycloaddition reactions, exploring the compound's potential in asymmetric synthesis to generate chiral molecules. The vinyl group's susceptibility to various additions opens doors for functionalization. For instance, hydrohalogenation and halogenation reactions have been reported for vinylpyrazoles, and further exploration of these and other addition reactions could yield a diverse array of functionalized pyrazole derivatives. researchgate.net
Moreover, the polymerization of vinylpyrazoles is an area ripe for exploration. researchgate.net The resulting polymers could possess unique properties due to the presence of the pyrazole moiety, making them suitable for applications in materials science. A deeper understanding of the radical polymerization of this compound, including the influence of the methyl group on the pyrazole ring, will be crucial. researchgate.net
Transition-metal-catalyzed C-H functionalization of the pyrazole ring is another exciting frontier. dntb.gov.ua This powerful technique allows for the direct introduction of new functional groups onto the pyrazole core, bypassing the need for pre-functionalized starting materials and offering a more efficient route to novel derivatives. nih.govrsc.org
| Area of Reactivity | Potential Outcomes | Research Direction |
| Asymmetric Cycloadditions | Synthesis of enantiomerically pure pyrazole-containing compounds. | Use of chiral catalysts, exploration of different dienophiles/dienes. |
| Novel Addition Reactions | Creation of a diverse library of functionalized pyrazole derivatives. | Investigation of hydroamination, hydrothiolation, and other addition reactions. |
| Controlled Polymerization | Development of novel polymers with tailored properties. | Study of living radical polymerization techniques, characterization of polymer properties. |
| C-H Functionalization | Direct and efficient synthesis of complex pyrazole derivatives. dntb.gov.ua | Screening of different transition metal catalysts, exploration of directing groups. |
Advanced Computational Studies and Machine Learning in Pyrazole Chemistry
The integration of computational chemistry and machine learning is set to revolutionize the study of pyrazole derivatives, including this compound. These in silico tools provide invaluable insights into molecular structure, properties, and reactivity, accelerating the pace of discovery and design. nih.gov
Advanced computational studies, employing techniques like Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of this compound and its derivatives. nih.gov This fundamental understanding can guide the development of new synthetic routes and the prediction of novel reactivity.
Machine learning algorithms, trained on existing experimental data, can predict the properties and activities of novel pyrazole compounds. This predictive power can be harnessed to screen large virtual libraries of molecules, identifying promising candidates for specific applications before they are synthesized in the lab. This approach can significantly reduce the time and cost associated with drug discovery and materials development.
The synergy between computational and experimental approaches is crucial. Computational predictions can guide experimental design, while experimental results can be used to refine and validate computational models, creating a powerful feedback loop that drives innovation.
Innovative Applications in Catalysis and Materials Science
The unique structural features of this compound make it a promising candidate for innovative applications in both catalysis and materials science. The pyrazole moiety is a well-known ligand in coordination chemistry, and the vinyl group offers a handle for polymerization and post-functionalization.
In catalysis, this compound can serve as a precursor to novel ligands for transition metal catalysts. The pyrazole nitrogen atoms can coordinate to a metal center, while the vinyl group can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. The electronic properties of the pyrazole ring can be tuned by introducing different substituents, allowing for the fine-tuning of the catalyst's activity and selectivity.
In materials science, the polymerization of this compound can lead to the development of novel polymers with unique thermal, optical, and electronic properties. These pyrazole-containing polymers could find applications as specialty plastics, coatings, and membranes. The ability to functionalize the pyrazole ring either before or after polymerization offers a high degree of control over the final material properties.
Integrated Experimental and Theoretical Approaches
The future of research on this compound will be characterized by a deep integration of experimental and theoretical approaches. This synergistic relationship will be instrumental in accelerating the discovery and development of new applications for this versatile compound.
Theoretical calculations will be employed to predict the outcomes of reactions, guide the design of new catalysts and materials, and interpret complex experimental data. For example, computational modeling can help to understand the regioselectivity of C-H functionalization reactions or predict the band gap of a novel pyrazole-based polymer.
Conversely, experimental studies will provide the crucial data needed to validate and refine theoretical models. High-throughput screening techniques can be used to rapidly test the predictions of machine learning models, while advanced spectroscopic and analytical methods can provide detailed insights into the structure and properties of newly synthesized compounds. This iterative cycle of prediction, synthesis, and characterization will be the engine driving future innovation in the chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
